エルティプロタフィブ
概要
説明
エルトプロタフィブは、2型糖尿病の治療のために開発された、新規クラスのインスリン感受性亢進剤に属する低分子化合物です。 主に、インスリンシグナル伝達経路の調節に関与する重要な酵素であるタンパク質チロシンホスファターゼ1B(PTP1B)の阻害剤として機能します 。 エルトプロタフィブは、インスリン抵抗性のげっ歯類モデルにおける血糖コントロールと脂質プロファイルを改善する能力について、前臨床試験で有望な結果を示しています .
科学的研究の応用
Chemistry: Used as a tool compound to study the inhibition of protein tyrosine phosphatases and their role in cellular signaling pathways.
Biology: Investigated for its effects on insulin signaling and glucose metabolism in cellular and animal models.
Medicine: Explored as a therapeutic agent for the treatment of type 2 diabetes and related metabolic disorders.
作用機序
エルトプロタフィブは、主にタンパク質チロシンホスファターゼ1B(PTP1B)の阻害によって効果を発揮します。PTP1Bを阻害することで、エルトプロタフィブはインスリンシグナル伝達を強化し、グルコースの取り込みと代謝の改善につながります。 さらに、エルトプロタフィブは、ペルオキシソーム増殖因子活性化受容体アルファ(PPARα)とペルオキシソーム増殖因子活性化受容体ガンマ(PPARγ)のデュアルアゴニストとして作用し、インスリン感受性亢進効果にさらに貢献しています 。 関与する分子標的と経路には、インスリン受容体シグナル伝達経路と脂質代謝の調節が含まれます .
類似の化合物との比較
エルトプロタフィブは、PTP1BとPPAR受容体の両方を標的とするデュアル作用機序がユニークです。類似の化合物には以下が含まれます。
トロダスケミン: 前臨床試験で代謝性疾患の治療に潜在的な可能性を示している、もう1つのPTP1B阻害剤。
ロシグリタゾン: 2型糖尿病の治療に使用されるPPARγアゴニストですが、エルトプロタフィブとは作用機序が異なります。
ピオグリタゾン: 同様の治療用途を持つ別のPPARγアゴニストですが、薬理学的特性は異なります.
エルトプロタフィブのユニークさは、グルコースと脂質代謝に関与する複数の経路を標的とする能力にあるため、2型糖尿病および関連する代謝性疾患の治療のための有望な候補となります .
生化学分析
Biochemical Properties
Ertiprotafib plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It inhibits PTP1B, which is a key regulator of insulin signaling pathways . By inhibiting PTP1B, Ertiprotafib enhances insulin sensitivity and improves glucose uptake in cells. Additionally, Ertiprotafib acts as a dual agonist for PPAR alpha and PPAR gamma, which are nuclear receptors involved in the regulation of lipid metabolism and glucose homeostasis . These interactions contribute to its hypoglycemic and anti-lipidemic effects.
Cellular Effects
Ertiprotafib influences various cellular processes and functions. It enhances insulin signaling by preventing the dephosphorylation of the insulin receptor, thereby promoting glucose uptake in cells . Ertiprotafib also affects cell signaling pathways by activating PPAR alpha and PPAR gamma, leading to changes in gene expression related to lipid metabolism and glucose homeostasis . Furthermore, it induces adipocyte differentiation, which is a hallmark of PPAR activation . These cellular effects contribute to the overall improvement in glycemic control and lipid profiles.
Molecular Mechanism
The molecular mechanism of Ertiprotafib involves multiple independent pathways. It inhibits PTP1B by binding to its active site, preventing the dephosphorylation of the insulin receptor and enhancing insulin signaling . Additionally, Ertiprotafib activates PPAR alpha and PPAR gamma by binding to these nuclear receptors, leading to changes in gene expression that promote lipid metabolism and glucose homeostasis . These combined actions result in improved glycemic control and lipid profiles.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ertiprotafib have been observed to change over time. It has been shown to reduce fasting blood glucose and insulin levels in insulin-resistant rodent models . Its clinical efficacy has been inconsistent, possibly due to its tendency to cause aggregation of PTP1B at higher concentrations
Dosage Effects in Animal Models
The effects of Ertiprotafib vary with different dosages in animal models. At lower doses, it effectively lowers fasting blood glucose and insulin levels, and improves lipid profiles . At higher doses, Ertiprotafib may cause adverse effects due to its tendency to induce aggregation of PTP1B . The threshold effects and toxicities observed at high doses highlight the importance of optimizing the dosage for therapeutic use.
Metabolic Pathways
Ertiprotafib is involved in metabolic pathways related to glucose and lipid metabolism. It activates PPAR alpha and PPAR gamma, leading to changes in gene expression that promote lipid metabolism and glucose homeostasis . Additionally, Ertiprotafib inhibits PTP1B, enhancing insulin signaling and glucose uptake in cells . These metabolic pathways contribute to its overall therapeutic effects in improving glycemic control and lipid profiles.
Transport and Distribution
The transport and distribution of Ertiprotafib within cells and tissues have not been extensively studied. Its interactions with PTP1B and PPARs suggest that it may be distributed to tissues involved in glucose and lipid metabolism, such as the liver, adipose tissue, and muscle
Subcellular Localization
The subcellular localization of Ertiprotafib has not been well-characterized. Its interactions with nuclear receptors PPAR alpha and PPAR gamma suggest that it may localize to the nucleus to exert its effects on gene expression . Additionally, its inhibition of PTP1B indicates that it may also be present in the cytoplasm where PTP1B is active
準備方法
合成経路と反応条件
エルトプロタフィブの合成は、市販の出発物質から始まり、複数のステップを伴います。重要なステップには、一連の縮合反応と環化反応によるコア構造の形成、続いて所望の置換基を導入するための官能基の修飾が含まれます。 反応条件は、通常、高収率と高純度を実現するために、有機溶媒、触媒、および制御された温度の使用を伴います .
工業生産方法
エルトプロタフィブの工業生産は、同様の合成経路に従いますが、大規模製造に最適化されています。これには、自動反応器、連続フロープロセス、および厳格な品質管理対策の使用が含まれ、一貫性とスケーラビリティが確保されます。 最終製品は、結晶化、クロマトグラフィー、再結晶化などの技術を使用して精製され、必要な医薬品グレードを実現します .
化学反応の分析
反応の種類
エルトプロタフィブは、次のようなさまざまな化学反応を起こします。
酸化: エルトプロタフィブは、特定の条件下で酸化されて、対応する酸化された誘導体を形成することができます。
還元: 還元反応は、分子内の特定の官能基を修飾するために使用できます。
一般的な試薬と条件
酸化: 過酸化水素または過マンガン酸カリウムなどの一般的な酸化剤が、制御された条件下で使用されます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、官能基が修飾されたエルトプロタフィブのさまざまな誘導体が含まれ、生物活性や潜在的な治療用途についてさらに分析することができます .
科学研究への応用
類似化合物との比較
Ertiprotafib is unique in its dual mechanism of action, targeting both PTP1B and PPAR receptors. Similar compounds include:
Trodusquemine: Another PTP1B inhibitor that has shown potential in preclinical studies for the treatment of metabolic disorders.
Rosiglitazone: A PPARγ agonist used in the treatment of type 2 diabetes, but with a different mechanism of action compared to Ertiprotafib.
Pioglitazone: Another PPARγ agonist with similar therapeutic applications but distinct pharmacological properties.
Ertiprotafib’s uniqueness lies in its ability to target multiple pathways involved in glucose and lipid metabolism, making it a promising candidate for the treatment of type 2 diabetes and related metabolic disorders .
特性
IUPAC Name |
(2R)-2-[4-(9-bromo-2,3-dimethylbenzo[f][1]benzothiol-4-yl)-2,6-dimethylphenoxy]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27BrO3S/c1-17-14-22(15-18(2)29(17)35-25(31(33)34)16-21-10-6-5-7-11-21)27-23-12-8-9-13-24(23)28(32)30-26(27)19(3)20(4)36-30/h5-15,25H,16H2,1-4H3,(H,33,34)/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONCZICQWCUXEB-RUZDIDTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(CC2=CC=CC=C2)C(=O)O)C)C3=C4C(=C(SC4=C(C5=CC=CC=C53)Br)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O[C@H](CC2=CC=CC=C2)C(=O)O)C)C3=C4C(=C(SC4=C(C5=CC=CC=C53)Br)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179814 | |
Record name | Ertiprotafib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
559.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The complete mechanism of action for ertiprotafib and related compounds in vivo may involve multiple independent mechanisms, including (but not necessarily limited to) PTP1b inhibition and dual PPARalpha/PPARgamma agonism. | |
Record name | Ertiprotafib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06521 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
251303-04-5 | |
Record name | Ertiprotafib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251303045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ertiprotafib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06521 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ertiprotafib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ERTIPROTAFIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TPM2EB426 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。